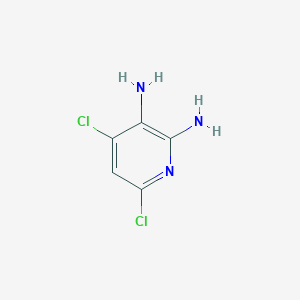

4,6-Dichloropyridine-2,3-diamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4,6-dichloropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSSLNPZAKXSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624917 | |

| Record name | 4,6-Dichloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24484-99-9 | |

| Record name | 4,6-Dichloro-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24484-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of two chlorine atoms and two vicinal amino groups on the pyridine ring makes it an attractive scaffold for the synthesis of a variety of heterocyclic systems, such as imidazopyridines, which are known to possess diverse biological activities. The electron-withdrawing nature of the chlorine atoms can influence the reactivity and physicochemical properties of the diamine, making it a valuable building block for the development of new chemical entities.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the commercially available 2-Amino-4,6-dichloropyridine. The synthetic route involves an initial nitration reaction to introduce a nitro group at the 3-position, followed by the reduction of this nitro group to yield the desired diamine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis. These protocols are based on established procedures for similar compounds and may require optimization for the specific substrate.

Step 1: Synthesis of 2-Amino-4,6-dichloro-3-nitropyridine (Intermediate)

Reaction: Nitration of 2-Amino-4,6-dichloropyridine.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-Amino-4,6-dichloropyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the aminopyridine in sulfuric acid, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate is formed.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain 2-Amino-4,6-dichloro-3-nitropyridine.

Step 2: Synthesis of this compound (Target Compound)

Reaction: Reduction of 2-Amino-4,6-dichloro-3-nitropyridine.

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend 2-Amino-4,6-dichloro-3-nitropyridine in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and water.

-

Add a reducing agent, such as iron powder, and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter it to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and basify the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash it with water, and dry it to yield this compound.

Characterization Data

While experimental characterization data for this compound is not extensively available in the public domain, the following table summarizes the known and predicted properties of the target compound and its key intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Amino-4,6-dichloropyridine | C₅H₄Cl₂N₂ | 163.01 | Solid | Not available |

| 2-Amino-4,6-dichloro-3-nitropyridine | C₅H₃Cl₂N₃O₂ | 208.00 | Light yellow solid | 148-150[1] |

| This compound | C₅H₅Cl₂N₃ | 178.02 [2] | Solid (Predicted) | Not available |

Note: The characterization data for the final product, this compound, is based on database information and predictions, as extensive experimental data is not currently published. Further analytical studies, including NMR, IR, and mass spectrometry, are required for full characterization. The CAS number for this compound is 24484-99-9[2].

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material acquisition to the final characterization of the target compound.

Caption: Logical workflow for the synthesis and characterization process.

Conclusion

This technical guide presents a feasible synthetic route for this compound, a compound of interest for further research and development. The outlined protocols, based on established chemical principles, provide a solid foundation for its preparation in a laboratory setting. While comprehensive experimental characterization data for the final product is currently lacking, this guide provides the necessary information to embark on its synthesis and subsequent detailed analysis. The successful synthesis and characterization of this molecule will undoubtedly open new avenues for its application in various fields of chemical science.

References

physical and chemical properties of 4,6-Dichloropyridine-2,3-diamine

An In-depth Technical Guide to 4,6-Dichloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key intermediate in pharmaceutical and agrochemical research and development. This document includes tabulated physical and spectroscopic data, detailed experimental protocols for synthesis and characterization, and visualizations of its utility in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with two chlorine atoms and two amino groups, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitrogen atom and chlorine substituents activates the pyridine ring for nucleophilic substitution reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 24484-99-9 | [1] |

| Molecular Formula | C₅H₅Cl₂N₃ | [1] |

| Molecular Weight | 178.02 g/mol | [1] |

| Physical Form | Solid | N/A |

| Melting Point | Data not available. For comparison, the related compound 4-Amino-2,6-dichloropyridine has a melting point of 169-173 °C. | [2] |

| Boiling Point | Data not available. | N/A |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [1] |

Spectroscopic Data for Structural Elucidation

While specific spectra for this compound are not widely published, the following tables provide expected spectroscopic characteristics based on data from structurally similar compounds, such as other dichlorinated aminopyridines and pyrimidines. These tables serve as a reference for researchers performing structural analysis.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | ~6.0 - 7.0 | Aromatic proton (singlet). |

| ~4.5 - 5.5 | Amine protons (broad singlets, 2x NH₂). | |

| ¹³C | ~150 - 160 | C-Cl carbons. |

| ~135 - 145 | C-NH₂ carbons. | |

| ~100 - 110 | Aromatic CH carbon. |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) of primary amines. |

| ~1640 | Strong | N-H bending (scissoring). |

| ~1580 | Strong | C=N stretching (pyridine ring). |

| ~1460 | Strong | C=C stretching (pyridine ring). |

| ~1250 | Medium | C-N stretching. |

| ~800 | Strong | C-Cl stretching. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 177 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 179 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 181 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 142 | Moderate | [M-Cl]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis and spectroscopic analysis of this compound. These may require optimization based on specific laboratory conditions and reagent purity.

Synthesis via Palladium-Catalyzed Amination (General Protocol)

The synthesis of aminopyridines often involves the palladium-catalyzed amination of dichloropyridine precursors. This protocol is adapted from procedures for similar compounds.[3]

-

Reaction Setup: In a dry, argon-flushed Schlenk flask, combine the dichloropyridine precursor, an amine source (e.g., ammonia or a protected amine), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP or Xantphos).

-

Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane, followed by a base (e.g., sodium tert-butoxide).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diamine.

NMR Spectroscopy

This protocol is based on standard procedures for acquiring NMR spectra of organic compounds.[4]

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

-

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe for the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the use of Attenuated Total Reflectance (ATR) FTIR, a common technique for solid samples.[5]

-

Sample Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Data Acquisition:

-

Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

Mass Spectrometry (MS)

This protocol describes a general procedure for obtaining mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain working solutions in the µg/mL range.

-

GC-MS Analysis:

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, with the temperature set to ~250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 300).

-

-

Reactivity and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4 and 6 positions are susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups.[3]

-

Pharmaceutical Synthesis: Pyridine derivatives are known to interact with various biological systems. This compound serves as a precursor for molecules with potential therapeutic applications, such as potassium channel blockers for neurological disorders.[3]

-

Agrochemical Synthesis: It is employed in the manufacturing of pesticides and herbicides.[3]

-

Materials Science: The pyridine scaffold can be modified to create materials with specific optical or electronic properties for use in sensors and other devices.[3]

Visualizations

The following diagrams illustrate the logical flow of characterization and the synthetic utility of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationships showing the synthetic utility of this compound.

Safety Information

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

Technical Guide: 4,6-Dichloropyridine-2,3-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dichloropyridine-2,3-diamine, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis based on established chemical transformations, and explores its primary application as a precursor for antiviral nucleoside analogs. A key focus is on derivatives targeting Human Cytomegalovirus (HCMV) through the inhibition of viral DNA replication. The mechanism of action of these antiviral derivatives is illustrated through a signaling pathway diagram.

Core Compound Properties

This compound is a substituted pyridine derivative with the chemical formula C₅H₅Cl₂N₃. Its structure, featuring two chlorine atoms and two adjacent amino groups on a pyridine ring, makes it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 24484-99-9 |

| Molecular Weight | 178.02 g/mol |

| Molecular Formula | C₅H₅Cl₂N₃ |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)N)N)Cl |

Synthesis of this compound

Experimental Protocol: A Plausible Synthesis

Step 1: Nitration of 2,4-Dichloropyridine

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is charged with fuming sulfuric acid.

-

Addition of Starting Material: 2,4-Dichloropyridine is added portion-wise to the sulfuric acid while maintaining the temperature below 20°C with an ice bath.

-

Nitration: A mixture of fuming nitric acid and fuming sulfuric acid is added dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 30°C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TCC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The precipitate is filtered, washed with cold water until neutral, and dried to yield 2,4-dichloro-3-nitropyridine.

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: A round-bottom flask is charged with the 2,4-dichloro-3-nitropyridine obtained from the previous step and a suitable solvent such as ethanol or acetic acid.

-

Reduction: A reducing agent, such as iron powder or tin(II) chloride, is added to the mixture. In the case of iron, a small amount of acid (e.g., acetic acid or hydrochloric acid) is added to initiate the reduction.

-

Heating: The reaction mixture is heated to reflux for several hours. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The hot reaction mixture is filtered to remove the metal salts. The filtrate is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.

-

Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Caption: Plausible synthetic workflow for this compound.

Application in Antiviral Drug Development

This compound serves as a crucial precursor in the synthesis of imidazo[4,5-b]pyridine nucleoside derivatives. These derivatives have been investigated for their potential as antiviral agents, particularly against Human Cytomegalovirus (HCMV).

The general structure of these antiviral agents involves the cyclization of the diamine with a sugar moiety to form the imidazo[4,5-b]pyridine core, which acts as a nucleoside analog.

Mechanism of Action of Antiviral Derivatives

Nucleoside analogs derived from this compound typically function by inhibiting viral DNA replication. This mechanism involves several key steps within the host cell infected with the virus.

-

Cellular Uptake: The nucleoside analog is transported into the host cell.

-

Phosphorylation (Activation): The analog is converted into its active triphosphate form by viral and/or cellular kinases. This activation is often more efficient in virus-infected cells, providing a degree of selectivity.

-

Inhibition of Viral DNA Polymerase: The triphosphate analog competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral DNA polymerase.

-

Chain Termination: Upon incorporation, the nucleoside analog can act as a chain terminator because it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide. This halts the elongation of the viral DNA.

This targeted inhibition of viral DNA synthesis effectively stops the replication of the virus, thereby controlling the infection.

Caption: Mechanism of action of antiviral nucleoside analogs.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, primarily utilized in the development of antiviral agents. Its synthesis, while not widely documented in detail, can be achieved through standard organic chemistry transformations. The resulting imidazo[4,5-b]pyridine nucleoside derivatives show promise in combating viral infections like HCMV by effectively halting viral DNA replication. Further research into the synthesis and biological activity of new derivatives based on this core structure could lead to the development of novel and potent antiviral therapeutics.

Spectroscopic Profile of 4,6-Dichloropyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-Dichloropyridine-2,3-diamine. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted values and standardized experimental protocols relevant to the characterization of novel chemical entities.

Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for this compound. These values are calculated based on computational models and provide an expected spectral profile for the compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Singlet | 1H | H-5 |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ (at C-3) |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ (at C-2) |

Note: Predicted values are based on the analysis of similar pyridine and diamine derivatives. The broadness of the amino proton signals is anticipated due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-4, C-6 |

| ~ 140 - 145 | C-2 |

| ~ 125 - 130 | C-3 |

| ~ 110 - 115 | C-5 |

Note: Predicted values are based on computational models and comparison with structurally related compounds.

Table 3: Predicted Significant IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amines |

| 1640 - 1600 | Strong | N-H bending (scissoring) |

| 1580 - 1550 | Strong | C=N and C=C stretching (pyridine ring) |

| 1300 - 1200 | Medium | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

Note: These are typical wavenumber ranges for the assigned functional groups.

Table 4: Predicted Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 177 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 179 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 181 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 142 | Moderate | [M-Cl]⁺ |

| 116 | Moderate | [M-Cl, CN]⁺ |

Note: The predicted fragmentation pattern is based on the structure containing two chlorine atoms and two amino groups on a pyridine ring. The isotopic pattern of the molecular ion is a key identifier for compounds containing two chlorine atoms.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry research and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition

-

Tune the probe for the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A spectral width of 0-200 ppm is generally appropriate.

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans will be required compared to ¹H NMR to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the mass spectrometer.

2.3.2. Electrospray Ionization (ESI)-MS Analysis

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity and minimal fragmentation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility and Stability of 4,6-Dichloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and predicted characteristics regarding the solubility and stability of 4,6-Dichloropyridine-2,3-diamine. This document is intended to serve as a valuable resource for researchers and professionals involved in the handling, storage, and application of this compound in synthetic chemistry and drug development.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research. A thorough understanding of its solubility and stability is paramount for its effective use in designing synthetic routes, developing purification methods, and ensuring the integrity of starting materials. This guide synthesizes the known information and provides standardized methodologies for the experimental determination of these critical physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅Cl₂N₃ | N/A |

| Molecular Weight | 178.02 g/mol | N/A |

| CAS Number | 24484-99-9 | N/A |

| Appearance | Pale yellow solid powder (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds, such as 2,3-diaminopyridine, a qualitative solubility profile can be inferred. It is anticipated that the compound will exhibit higher solubility in polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale / Notes |

| Dimethylformamide (DMF) | Soluble | 2,3-Diaminopyridine is soluble in DMF.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for polar heterocyclic compounds. |

| Methanol | Sparingly Soluble to Soluble | Polar protic nature may facilitate dissolution. |

| Ethanol | Sparingly Soluble | Similar to methanol, but potentially lower solubility. |

| Acetonitrile | Sparingly Soluble | Lower polarity may limit solubility. |

| Acetone | Sparingly Soluble | Moderate polarity may allow for some dissolution. |

| Tetrahydrofuran (THF) | Sparingly Soluble | Lower polarity may limit solubility. |

| Water | Insoluble to Sparingly Soluble | The presence of two chlorine atoms likely reduces water solubility compared to 2,3-diaminopyridine.[1] |

| Toluene | Insoluble | Non-polar nature is unlikely to solvate the polar diamine. |

| Hexane | Insoluble | Non-polar nature is unlikely to solvate the polar diamine. |

Stability Profile

The stability of this compound is a critical factor for its storage and handling. While specific stability data is not available, potential degradation pathways can be inferred from studies on related diaminopyridine and chloropyridine compounds.

Key Factors Influencing Stability:

-

Oxidation: Diaminopyridine derivatives are susceptible to oxidation, which can lead to the formation of N-oxides and nitro derivatives, particularly in the presence of oxidizing agents like hydrogen peroxide.[2] Dimerization has also been observed as a degradation pathway for 3,4-diaminopyridine under oxidative stress.[3]

-

Photodegradation: Aromatic amines and pyridine derivatives can be sensitive to light. Photolysis can lead to the degradation of the pyridine ring and the formation of various byproducts.[4][5]

-

Hydrolysis: The chlorine substituents on the pyridine ring may be susceptible to hydrolysis, particularly under forcing acidic or basic conditions at elevated temperatures. The rate of hydrolysis can be influenced by the electronic properties of the pyridine ring.[6]

-

Thermal Stress: Elevated temperatures can promote degradation, with the specific pathways depending on the presence of other factors like moisture and oxygen.[7]

Storage Recommendations:

Based on the potential instabilities, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination Protocol

This protocol outlines the equilibrium solubility measurement using the isothermal shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Objective: To determine the quantitative solubility of this compound in various organic solvents at different temperatures.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, DMSO, Methanol, Ethanol, Acetonitrile, Acetone, THF, Water)

-

Thermostatically controlled shaker

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Forced Degradation (Stability) Study Protocol

This protocol describes a forced degradation study to identify potential degradation products and degradation pathways for this compound under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A suitable organic solvent in which the compound is soluble (e.g., Methanol or Acetonitrile)

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber with controlled light exposure (ICH Q1B guidelines)

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution in a stability chamber at an elevated temperature (e.g., 60 °C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-PDA method to separate the parent compound from any degradation products.

-

Use LC-MS to determine the mass of the degradation products to aid in their identification.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Characterize the degradation products based on their chromatographic and mass spectrometric data.

-

Propose potential degradation pathways.

-

Potential Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways for this compound can be postulated.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided information on related compounds and the detailed experimental protocols will enable the generation of the necessary data for informed decision-making in research and development activities. Adherence to the outlined methodologies will ensure the reliable and reproducible characterization of this important synthetic intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9783497B1 - Determining degradation of 3,4-diaminopyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of 4,6-Dichloropyridine-2,3-diamine

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4,6-Dichloropyridine-2,3-diamine is a substituted pyridine derivative that serves as a valuable intermediate in medicinal and organic chemistry. Its structural features, including the dichlorinated pyridine ring and adjacent diamine groups, offer versatile opportunities for chemical modification. This makes it a key building block in the synthesis of complex heterocyclic compounds, particularly for the development of novel therapeutic agents. This document provides a comprehensive overview of its commercial availability, physicochemical properties, safety data, and its application in synthetic chemistry.

Commercial Availability

This compound (CAS No. 24484-99-9) is available from several chemical suppliers specializing in research and development chemicals.[1][2] Availability may vary, and it is recommended to contact suppliers directly for current stock and lead times.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (via Ambeed) | AMBH2D6FB1E0 | 95% | Currently not available for direct purchase; contact for inquiry.[1] |

| EvitaChem | EVT-398151 | Not specified | Available for purchase.[3] |

| BLD Pharm | BD302345 | Not specified | Listed among related products.[4] |

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 24484-99-9 | [1][2][3] |

| Molecular Formula | C₅H₅Cl₂N₃ | [2][3][5] |

| Molecular Weight | 178.02 g/mol | [1][2][3][5] |

| Physical Form | Solid | [1] |

| Appearance | Light green to green solid | [5] |

| Melting Point | ~167°C | [5] |

| Storage Conditions | 2-8°C, keep in a dark place, under inert atmosphere (e.g., Nitrogen or Argon). | [1][5] |

Safety and Handling: Safety data sheets for structurally related dichloropyrimidine and dichloropyridine compounds indicate that this chemical should be handled with care. It is classified as causing skin and eye irritation and may cause respiratory irritation.[6][7]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash skin thoroughly after handling.[8][9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[9]

Applications in Synthetic Chemistry

This compound is a critical precursor for synthesizing various heterocyclic systems, particularly those with therapeutic potential.[3] The 2,3-diaminopyridine scaffold is fundamental for creating diverse compound libraries for drug discovery.[5]

One of its primary applications is in the synthesis of imidazo[4,5-b]pyridine nucleoside derivatives. These compounds are explored as potential antiviral agents, for instance, in probing structure-activity relationships against Human Cytomegalovirus (HCMV).[5] The diamine moiety allows for the construction of the imidazole ring fused to the pyridine core.

Below is a generalized workflow for the utilization of a dichlorinated diamine scaffold in drug discovery, from initial reaction to biological screening.

Experimental Protocols

Representative Protocol: Monoamination of 4,6-Dichloropyrimidine

This protocol is adapted from a study on the amination of dichloropyrimidines and demonstrates a typical nucleophilic aromatic substitution reaction.[10]

Materials:

-

4,6-Dichloropyrimidine (1 equivalent)

-

Adamantane-containing amine (1 equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃) (4 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

Combine 4,6-dichloropyrimidine, the desired amine, and finely powdered anhydrous K₂CO₃ in a glass vial equipped with a magnetic stirrer.

-

Add DMF as the solvent.

-

Seal the vial and stir the reaction mixture at 140°C for 24 hours.[10]

-

After cooling, the reaction mixture would typically be diluted with water and extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated under reduced pressure.

-

The crude product is then purified, usually by column chromatography, to yield the mono-aminated product.

This reaction pathway highlights how the chlorine atoms on the pyridine or pyrimidine ring act as leaving groups in nucleophilic substitution reactions, a key aspect of the reactivity of this compound.

Conclusion

This compound is a commercially available, specialized chemical intermediate with significant utility in the synthesis of heterocyclic compounds for drug discovery and materials science.[3][11] Its reactivity allows for the construction of complex molecular architectures, most notably imidazo[4,5-b]pyridine derivatives with potential antiviral properties.[5] Researchers and drug development professionals can leverage this building block for the creation of novel compound libraries to explore new therapeutic avenues. Proper safety precautions are essential when handling this compound due to its potential as a skin, eye, and respiratory irritant.

References

- 1. This compound | 24484-99-9 [sigmaaldrich.com]

- 2. This compound | C5H5Cl2N3 | CID 22336077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-398151) | 24484-99-9 [evitachem.com]

- 4. 116632-24-7|2-Amino-4,6-dichloropyridine|BLD Pharm [bldpharm.com]

- 5. 5,6-Dichloropyridine-2,3-diamine|High-Purity Research Chemical [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [myskinrecipes.com]

IUPAC name for 4,6-dichloro-2,3-pyridinediamine

An In-depth Technical Guide to 4,6-dichloro-2,3-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-2,3-pyridinediamine, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its applications. All quantitative data is summarized in structured tables for clarity. Additionally, key processes are visualized using Graphviz diagrams to facilitate understanding of synthetic workflows and its role in medicinal chemistry.

Chemical Identity and Properties

4,6-dichloro-2,3-pyridinediamine is a substituted pyridine derivative. Its structure features a pyridine ring with two chlorine atoms at positions 4 and 6, and two amine groups at positions 2 and 3. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,6-dichloropyridine-2,3-diamine [1].

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 24484-99-9[1] |

| Molecular Formula | C₅H₅Cl₂N₃ |

| SMILES | C1=C(C(=C(N=C1Cl)N)N)Cl[1] |

| InChI Key | JJSSLNPZAKXSRI-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 178.02 g/mol [1] |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |

Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Note: This is not an exhaustive list of safety information. Always consult the material safety data sheet (MSDS) before handling this chemical.

Synthesis and Experimental Protocols

The synthesis of substituted pyridinediamines can be complex. A common strategy involves the amination of a corresponding dichloropyridine precursor. The following is a representative protocol for a related amination reaction which can be adapted for the synthesis of 4,6-dichloro-2,3-pyridinediamine. The direct synthesis of this specific isomer may require specialized starting materials and conditions.

General Workflow for Diamination of Dichloropyridines

The following diagram illustrates a generalized workflow for the synthesis of a pyridinediamine from a dichloropyridine precursor, which involves a nucleophilic aromatic substitution reaction.

Caption: Generalized workflow for pyridinediamine synthesis.

Experimental Protocol: Palladium-Catalyzed Amination

Materials:

-

4,6-dichloro-2-aminopyridine (or 3-amino isomer)

-

Amine source (e.g., Benzophenone imine as an ammonia equivalent, followed by hydrolysis)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Nitrogen or Argon atmosphere

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the starting chloro-aminopyridine, the palladium catalyst, and the ligand.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add the anhydrous solvent, the base, and the amine source via syringe.

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110°C) and stir under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired diaminopyridine product.

Applications in Drug Discovery and Medicinal Chemistry

4,6-dichloro-2,3-pyridinediamine serves as a valuable building block in the synthesis of more complex heterocyclic compounds with potential biological activity. The pyridine core is a common scaffold in medicinal chemistry, and the presence of two chlorine atoms and two amine groups allows for diverse and selective functionalization.

Role as a Chemical Scaffold

The compound can be used to synthesize a variety of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are of interest in drug discovery. The amino groups can be reacted with diketones or their equivalents to form a new pyrazine ring fused to the pyridine core. The chlorine atoms can then be further functionalized, for example, through Suzuki or Sonogashira coupling reactions, to introduce additional molecular complexity and to modulate the pharmacological properties of the final molecule.

The following diagram illustrates the logical relationship of how 4,6-dichloro-2,3-pyridinediamine can be used as a scaffold to generate a library of diverse compounds for screening.

Caption: Use as a scaffold in discovery chemistry.

While specific signaling pathways directly modulated by 4,6-dichloro-2,3-pyridinediamine are not identified in the search results, its derivatives are often designed to target key enzymes in cellular signaling, such as kinases. The general aim is to create molecules that can fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity and disrupting a disease-related signaling cascade.

Conclusion

4,6-dichloro-2,3-pyridinediamine is a synthetically versatile molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and multiple reactive sites make it an ideal starting material for the construction of complex heterocyclic systems. For researchers in drug development, this compound represents a valuable scaffold for the generation of novel chemical entities for biological screening and the development of new therapeutic agents. Further research into the synthesis and applications of this compound is likely to yield new and valuable chemical tools and potential drug candidates.

References

Potential Biological Activity of 4,6-Dichloropyridine-2,3-diamine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-Dichloropyridine-2,3-diamine is a heterocyclic aromatic compound that serves as a crucial intermediate in synthetic chemistry. While direct experimental data on the biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motif is a key component in a variety of biologically active compounds. This guide consolidates information on the synthesis of derivatives from related precursors and the documented biological activities of these analogs, particularly as kinase inhibitors and antiproliferative agents. The provided data on structurally similar molecules, along with detailed experimental protocols, offers a strong rationale for investigating the potential therapeutic applications of novel compounds derived from this compound.

Introduction: The 2,3-Diaminopyridine Scaffold in Medicinal Chemistry

The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This structural unit provides a versatile platform for the synthesis of complex heterocyclic systems through the reactivity of its adjacent amino groups and the pyridine ring. Derivatives of diaminopyrimidines and pyridopyrimidines, which are structurally related to this compound, have been extensively explored as inhibitors of various protein kinases and have demonstrated significant potential in oncology. The presence of chlorine atoms at the 4 and 6 positions of the pyridine ring in this compound offers additional avenues for chemical modification, making it a valuable starting material for the development of new therapeutic agents.

Synthetic Pathways to Biologically Active Derivatives

This compound and its analogs are key starting materials for the synthesis of various heterocyclic compounds with potential therapeutic value. The following diagram illustrates a general synthetic scheme for the creation of substituted pyrimidine-4,6-diamine derivatives, which have been investigated as kinase inhibitors.

Potential as Kinase Inhibitors

Derivatives of diaminopyrimidines have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Substituted 4,6-diaminopyrimidines have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer.[1]

Janus Kinase (JAK) Inhibition

The pyrimidine-4,6-diamine scaffold has been utilized in the design of selective inhibitors of Janus Kinase 3 (JAK3). One such derivative, compound 11e, demonstrated high potency and selectivity for JAK3.

| Compound | Target Kinase | IC50 (nM) |

| 11e | JAK3 | 2.1 |

Table 1: Inhibitory activity of a pyrimidine-4,6-diamine derivative against JAK3.

Cyclin-Dependent Kinase (CDK) Inhibition

3-Acyl-2,6-diaminopyridines have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | Target Kinase | IC50 (µM) |

| 2r | CDK1 | - |

| 2r | CDK2 | - |

| 11 | CDK1 | - |

| 11 | CDK2 | - |

Table 2: Qualitative inhibitory activity of 3-acyl-2,6-diaminopyridine derivatives against CDKs. Specific IC50 values were not provided in the source.

The following diagram illustrates a simplified signaling pathway involving EGFR and the downstream RAS/RAF/MEK/ERK cascade, a common target for kinase inhibitors.

Antiproliferative Activity

Consistent with their kinase inhibitory potential, various derivatives of diaminopyridines and related heterocyclic systems have demonstrated antiproliferative activity against a range of human cancer cell lines.

Activity of 2-amino-4,6-diphenyl-3-cyanopyridine Derivatives

A series of 4,6-diphenyl-2-amino-3-cyanopyridine derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[2]

| Compound | Cell Line | IC50 (nmol·L⁻¹) |

| 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | A549 (Lung) | 10 |

| HT-29 (Colon) | 0.33 | |

| SMMC-7721 (Liver) | 0.25 |

Table 3: Antiproliferative activity of a 2-amino-4,6-diphenyl-3-cyanopyridine derivative.

Activity of Dihydropyridine and Pyridine Analogs

Novel dihydropyridine and pyridine analogs have been synthesized and shown to possess anticancer activity.

| Compound | Cell Line | IC50 (µM) |

| 4d | HeLa (Cervical) | 53.47 ± 0.50 |

| MCF-7 (Breast) | 38.71 ± 2.31 | |

| 4j | HeLa (Cervical) | 57.01 ± 1.5 |

| 4k | HeLa (Cervical) | 65.95 ± 1.97 |

Table 4: Antiproliferative activity of dihydropyridine and pyridine analogs.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the biological activity of compounds derived from this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP solution to each well.

-

Incubate the plate at room temperature for a specified duration (e.g., 60-120 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

While this compound has not been extensively studied for its own biological activities, the consistent and potent effects of its derivatives as kinase inhibitors and antiproliferative agents strongly suggest its potential as a valuable scaffold in drug discovery. The data presented in this guide provides a solid foundation for initiating research programs aimed at synthesizing and evaluating novel compounds derived from this versatile intermediate. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in a panel of kinase and cancer cell line assays to elucidate the structure-activity relationships and identify lead compounds for further development.

References

Structural Analysis of 4,6-Dichloropyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyridine-2,3-diamine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the arrangement of amino and chloro substituents on the pyridine ring, govern its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the structural analysis of this compound, drawing upon data from related compounds to infer its spectroscopic and structural properties. Detailed experimental protocols for its characterization and visualizations of its structure and potential synthesis are also presented.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₅H₅Cl₂N₃[1] |

| Molecular Weight | 178.02 g/mol [1] |

| CAS Number | 24484-99-9[1] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)N)N)Cl[1] |

| InChI Key | JJSSLNPZAKXSRI-UHFFFAOYSA-N[1] |

Predicted Structural and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 2.1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| H-5 | 6.5 - 7.5 | s | - | The sole aromatic proton, its shift is influenced by the adjacent chloro and amino groups. |

| -NH₂ (at C-2) | 4.5 - 5.5 | br s | - | Broad singlet due to quadrupole broadening and potential exchange. |

| -NH₂ (at C-3) | 5.0 - 6.0 | br s | - | Likely to have a different chemical shift from the other amino group due to the different electronic environment. |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 150 - 155 | Attached to an amino group. |

| C-3 | 120 - 125 | Attached to an amino group. |

| C-4 | 145 - 150 | Attached to a chloro group. |

| C-5 | 110 - 115 | The only carbon atom attached to a hydrogen. |

| C-6 | 155 - 160 | Attached to a chloro group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2.3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of primary amines[2] |

| 1650 - 1600 | Strong | N-H bending (scissoring)[2] |

| 1580 - 1550 | Strong | C=N and C=C stretching (pyridine ring)[2] |

| 1300 - 1200 | Medium | C-N stretching[2] |

| 850 - 750 | Strong | C-Cl stretching[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 2.4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 177/179/181 | High/Moderate/Low | [M]⁺ isotopic cluster due to the presence of two chlorine atoms. |

| 142/144 | Moderate | [M-Cl]⁺ |

| 115/117 | Moderate | [M-Cl, HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the structural characterization of this compound.

Synthesis

A potential synthetic route to this compound could involve the amination of a polychlorinated pyridine precursor.

Protocol: Diamination of 2,3,4,6-Tetrachloropyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3,4,6-tetrachloropyridine in a suitable anhydrous solvent such as dioxane or toluene.

-

Reagent Addition: Add an excess of a suitable aminating agent, such as a solution of ammonia in an organic solvent or an ammonia surrogate. A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) may be required to facilitate the reaction. A base, such as sodium tert-butoxide, is also typically added.

-

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Weigh approximately 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

References

The Versatile Precursor: A Technical Review of 4,6-Dichloropyridine-2,3-diamine in Synthetic and Medicinal Chemistry

Introduction: 4,6-Dichloropyridine-2,3-diamine is a heterocyclic aromatic compound featuring a pyridine core substituted with two chlorine atoms and two adjacent amino groups.[1] Its chemical structure, possessing multiple reactive sites, establishes it as a valuable and versatile intermediate in the synthesis of complex molecules, particularly fused heterocyclic systems with significant biological activity.[2] This technical guide provides a comprehensive review of the synthesis of this key precursor and its application in the development of bioactive compounds, tailored for researchers, chemists, and professionals in drug discovery.

Chemical Properties:

-

IUPAC Name: this compound

-

CAS Number: 24484-99-9

-

Molecular Formula: C₅H₅Cl₂N₃

-

Molecular Weight: 178.02 g/mol [2]

The arrangement of its functional groups—nucleophilic ortho-diamines and a pyridine ring activated by two electrophilic chloro-positions—allows for a diverse range of chemical transformations.

Synthesis of this compound

The established synthesis of this compound is described by J. E. Schelling and C. A. Salemink in Recueil des Travaux Chimiques des Pays-Bas (1972).[3] The multi-step synthesis involves the sequential introduction and modification of functional groups on a pyridine ring to yield the target diamine. The general workflow involves nitration of a pyridine precursor, followed by reduction of the nitro groups to amines and subsequent chlorination to install the chloro-substituents at the desired positions.

Caption: General synthetic workflow for this compound.

Application in the Synthesis of Bioactive Heterocycles

The ortho-diamine functionality of this compound makes it an ideal precursor for condensation reactions to form fused five- or six-membered rings. A prominent application is the synthesis of the pyrido[2,3-b]pyrazine scaffold, a core structure found in numerous kinase inhibitors.[4]

Experimental Protocol: Synthesis of 6,8-dichloropyrido[2,3-b]pyrazine

The following protocol for the synthesis of 6,8-dichloropyrido[2,3-b]pyrazine is adapted from the procedure detailed in patent WO2012/119690.[3]

Materials:

-

This compound (4.81 g, 27 mmol)

-

30% solution of glyoxal in water (5.22 g, 27 mmol)

-

Tetrahydrofuran (THF, 50 ml)

-

Dichloromethane (DCM)

-

Diluted sodium carbonate solution

-

Anhydrous sodium sulfate

-

Silica gel

-

Cyclohexane/ethyl acetate mixture

Procedure:

-

A solution of 4.81 g (27 mmol) of this compound in 50 ml THF is prepared.

-

To this solution, 5.22 g (27 mmol) of a 30% aqueous glyoxal solution is added.

-

The mixture is stirred for 3 days at room temperature.

-

The reaction mixture is evaporated to remove the solvent.

-

The resulting residue is partitioned between dichloromethane and a diluted sodium carbonate solution.

-

The organic phase is separated, dried over anhydrous sodium sulfate, and evaporated.

-

The crude residue is purified by column chromatography on silica gel using a cyclohexane/ethyl acetate eluent to yield 6,8-dichloropyrido[2,3-b]pyrazine.[3]

References

- 1. 6,8-dichloropyrido[2,3-b]pyrazine;CAS No.:1283075-60-4 [chemshuttle.com]

- 2. Recueil des Travaux Chimiques des Pays-Bas - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Role of 4,6-Dichloropyridine-2,3-diamine in the Synthesis of Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyridine-2,3-diamine is a pivotal precursor in heterocyclic synthesis, offering a versatile scaffold for the construction of various fused pyridine systems. Its unique substitution pattern, featuring two reactive chlorine atoms and adjacent amino groups, enables the regioselective synthesis of important heterocyclic cores, such as imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines. These scaffolds are isosteres of purines and are prevalent in numerous biologically active compounds, making them highly valuable in medicinal chemistry and drug discovery. The dichloro-substitution provides crucial handles for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of these key heterocyclic systems.

Application in Heterocyclic Synthesis: An Overview

The primary application of this compound lies in its role as a building block for bicyclic heteroaromatic compounds. The adjacent diamino groups are poised for cyclization with various one-carbon synthons to form a five-membered imidazole or triazole ring fused to the pyridine core.

The general synthetic pathways are:

-

Synthesis of 5,7-Dichloroimidazo[4,5-b]pyridines: This is typically achieved through the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives. The reaction proceeds via the formation of a Schiff base followed by cyclizative dehydration.

-

Synthesis of 5,7-Dichlorotriazolo[4,5-b]pyridines: This transformation is accomplished by the diazotization of one of the amino groups with nitrous acid, followed by intramolecular cyclization of the resulting diazonium salt onto the remaining amino group.

The chlorine atoms at positions 5 and 7 of the resulting fused systems are retained and can be subsequently displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions to introduce further molecular diversity.

Quantitative Data Summary

The following tables summarize typical reaction yields for the synthesis of analogous imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines, providing an estimate of the expected efficiency for the protocols described below.

Table 1: Representative Yields for the Synthesis of Imidazo[4,5-b]pyridine Derivatives

| Starting Diamine | Reagent | Oxidant/Catalyst | Yield (%) | Reference |

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | p-Benzoquinone | 46 | [1] |

| 5-Bromo-N-methyl-2,3-diaminopyridine | Benzaldehyde | p-Benzoquinone | 86 | [1] |

| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Air (in water) | 83-87 | [2] |

| 2,3-Diaminopyridine | Formic Acid | - | High | [2] |

Table 2: Representative Yields for the Synthesis of Triazolo[4,5-b]pyridine Derivatives

| Starting Diamine | Reagent | Solvent System | Yield (%) | Reference |

| 3-Amino-2-anilinopyridine | Sodium Nitrite | Acetic Acid, CH₂Cl₂, Water | 62 | [3] |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of 5,7-dichloro-substituted imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines from this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Aryl-5,7-dichloro-1H-imidazo[4,5-b]pyridines

This protocol describes the oxidative cyclocondensation of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0-1.2 equivalents)

-

Nitrobenzene or Acetic Acid

-

Sodium Bicarbonate solution (for workup if using acetic acid)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Standard glassware for organic synthesis

-

TLC plates and appropriate eluent system for reaction monitoring

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a suitable solvent such as nitrobenzene or acetic acid.

-

Add the desired aromatic aldehyde (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to a temperature ranging from 120°C to reflux for a period of 2-12 hours.[4]

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Workup:

-

If nitrobenzene was used as the solvent, it can be removed by steam distillation or under high vacuum. The residue can then be purified.

-

If acetic acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-